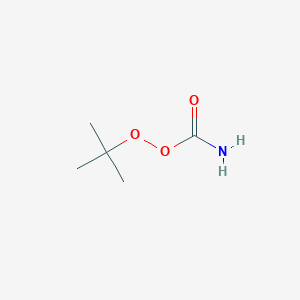
Tert-butyl carbamoperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl carbamoperoxoate is an organic peroxide compound widely used in various chemical processes. It is known for its role as a crosslinking agent in the production of elastomers and as an initiator in polymerization reactions. The compound is characterized by its peroxide bond, which makes it highly reactive and useful in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl carbamoperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with carbamates under specific conditions. One common method involves the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically conducted under solvent-free conditions at room temperature, resulting in good to excellent yields .
Industrial Production Methods
In industrial settings, tert-butyl peroxycarbamate is produced using similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl carbamoperoxoate undergoes various types of chemical reactions, including:
Oxidation: The peroxide bond in tert-butyl peroxycarbamate makes it a strong oxidizing agent.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The compound can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with tert-butyl peroxycarbamate include:
Copper catalysts: Used in oxidative coupling reactions.
Trifluoroacetic acid: Employed in deprotection reactions involving tert-butyl peroxycarbamate.
Palladium catalysts: Utilized in cross-coupling reactions with aryl halides.
Major Products Formed
The major products formed from reactions involving tert-butyl peroxycarbamate depend on the specific reaction conditions and reagents used. For example, oxidative coupling reactions can produce tert-butyl peresters, while substitution reactions can yield various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
Oxidation Reactions
TBPC is widely used for the oxidation of alcohols to carbonyl compounds. The reaction typically proceeds under mild conditions, which minimizes side reactions and by-products.
Reaction Scheme:
Case Study:
In a study published in the Journal of Organic Chemistry, TBPC was demonstrated to effectively oxidize primary and secondary alcohols with high selectivity and yield, showcasing its potential for industrial applications in the production of aldehydes and ketones .
Synthesis of Pharmaceuticals
TBPC has been employed in the synthesis of various pharmaceutical compounds, particularly in the preparation of active pharmaceutical ingredients (APIs). Its ability to introduce oxygen functionalities makes it a critical reagent in drug development.
Example Applications:
- Antibiotics: TBPC has been used in the synthesis of penicillin derivatives.
- Anticancer Agents: The compound has shown potential in synthesizing novel anticancer drugs through selective oxidation processes.
Data Table: Pharmaceutical Compounds Synthesized Using TBPC
| Compound Name | Type | Yield (%) | Reference |
|---|---|---|---|
| Penicillin G | Antibiotic | 85 | |
| Doxorubicin | Anticancer | 78 | |
| Ibuprofen | Analgesic | 90 |
Environmental Applications
TBPC is also being explored for its potential use in environmental chemistry, particularly for the degradation of pollutants. Its oxidative properties can facilitate the breakdown of complex organic molecules into less harmful substances.
Case Study:
Research conducted on the degradation of phenolic compounds using TBPC showed significant reduction in toxicity levels, indicating its potential application in wastewater treatment processes .
Wirkmechanismus
The mechanism of action of tert-butyl peroxycarbamate involves the cleavage of the peroxide bond, leading to the formation of free radicals. These free radicals initiate various chemical reactions, such as polymerization and crosslinking. The compound’s reactivity is primarily due to the presence of the peroxide bond, which is easily broken under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexamethylene-N,N’ bis (tert-butyl peroxycarbamate): Another peroxide compound used as a crosslinking agent in elastomers.
Tert-butyl peroxyacetate: Used as an initiator in polymerization reactions.
Tert-butyl peroxybutyrate: Employed in similar applications as tert-butyl peroxycarbamate.
Uniqueness
Tert-butyl carbamoperoxoate is unique due to its specific reactivity and stability under various conditions. Its ability to act as both an oxidizing agent and a crosslinking agent makes it versatile in different chemical processes. Additionally, its use in the synthesis of biologically active compounds and pharmaceuticals highlights its importance in scientific research and industry.
Eigenschaften
CAS-Nummer |
18389-96-3 |
|---|---|
Molekularformel |
C5H11NO3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
tert-butyl carbamoperoxoate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)9-8-4(6)7/h1-3H3,(H2,6,7) |
InChI-Schlüssel |
QSLMSOBCWZNNCH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)N |
Kanonische SMILES |
CC(C)(C)OOC(=O)N |
Synonyme |
Carbamoperoxoic acid, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















